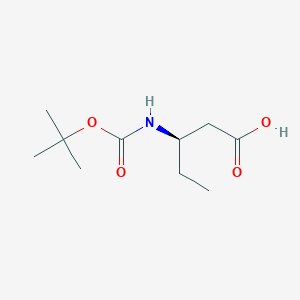

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

Übersicht

Beschreibung

®-3-((tert-Butoxycarbonyl)amino)pentanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of pentanoic acid. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is a popular protecting group for amines due to its stability under a variety of conditions and its ease of removal.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of ®-3-aminopentanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of ®-3-((tert-Butoxycarbonyl)amino)pentanoic acid can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Various electrophiles in the presence of a base.

Coupling: Carbodiimides such as EDC or DCC in the presence of a coupling reagent like HOBt or HOAt.

Major Products Formed

Deprotection: ®-3-aminopentanoic acid.

Substitution: Substituted amino acid derivatives.

Coupling: Peptides and peptide derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-3-amino-pentanoic acid serves as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine functionalities during synthetic procedures. Its application in solid-phase peptide synthesis (SPPS) allows for the selective deprotection of amines under mild conditions, facilitating the formation of complex peptides.

| Feature | Description |

|---|---|

| Protection Strategy | Boc protection allows selective deprotection |

| Application | Used in SPPS for synthesizing peptides |

| Advantages | Mild deprotection conditions, high yield |

Drug Development

Research indicates that derivatives of Boc-3-amino-pentanoic acid exhibit potential as inhibitors of certain enzymes involved in metabolic pathways. For instance, studies have shown that analogs can inhibit gamma-aminobutyric acid transaminase (GABA-T), which is relevant in the treatment of neurological disorders.

Enzyme Inhibition Studies

Case studies have highlighted the role of Boc-3-amino-pentanoic acid derivatives in enzyme inhibition. For example, a study published in the Journal of Organic Chemistry discusses the synthesis and evaluation of various Boc-protected amino acids as GABA-T inhibitors, suggesting their utility in pharmacological applications targeting neurotransmitter metabolism.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships using Boc-3-amino-pentanoic acid has led to the identification of new lead compounds for drug discovery. Variations in the side chains and functional groups attached to the core structure have been systematically studied to enhance biological activity and selectivity.

| Compound Variation | Biological Activity |

|---|---|

| Side Chain Modifications | Improved GABA-T inhibition |

| Functional Group Changes | Enhanced solubility and bioavailability |

Wirkmechanismus

The primary function of ®-3-((tert-Butoxycarbonyl)amino)pentanoic acid is to serve as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-2-((tert-Butoxycarbonyl)amino)pentanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)butanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)pentanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination makes it particularly useful in the synthesis of chiral peptides and other complex molecules, where stereochemical purity is essential .

Biologische Aktivität

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid (Boc-Lys), a derivative of lysine, is an important compound in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to facilitate further reactions without affecting the amino functionality. The compound can be synthesized from racemic 3-amino-4-phenylbutanoic acid through various methods, including crystallization and chromatography techniques to achieve high enantiomeric purity .

2.1 Enzyme Inhibition and Modulation

Research indicates that this compound exhibits significant biological activity through modulation of enzyme pathways. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes like protein synthesis and degradation .

2.2 Interaction with Cellular Pathways

The compound has been linked to the activation of specific signaling pathways that are critical in cancer biology. For example, it may enhance the activity of SHP1, a protein tyrosine phosphatase that plays a role in inhibiting cancer cell proliferation by dephosphorylating key signaling molecules such as STAT3 and ERK . This mechanism suggests its potential as an anti-tumor agent.

3.1 Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit potent anti-tumor effects. For instance, certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects . The activation of SHP1 by these compounds contributes to reduced cell viability in cancer models.

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Boc-Lys | 1.65 | Leukemia |

| Boc-Lys | 5.51 | Lung Cancer |

3.2 Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been implicated in anti-inflammatory responses. It modulates immune cell activity and cytokine production, which may be beneficial in treating inflammatory diseases .

4.1 Case Study: SHP1 Activation

A recent study explored the effects of Boc-Lys on SHP1 activation in hepatocellular carcinoma cells. The findings indicated that treatment with Boc-Lys led to significant downregulation of STAT3 phosphorylation, resulting in decreased cell proliferation and enhanced apoptosis .

4.2 Clinical Applications

Given its dual role in cancer inhibition and inflammation reduction, this compound is being investigated for potential applications in combination therapies for cancer treatment as well as for conditions characterized by chronic inflammation.

5. Conclusion

This compound is a compound with promising biological activity, particularly in oncology and immunology. Its ability to modulate critical signaling pathways positions it as a potential candidate for therapeutic development against various diseases, including cancer and inflammatory disorders.

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCHFHWEJSMOJW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183990-60-5 | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.